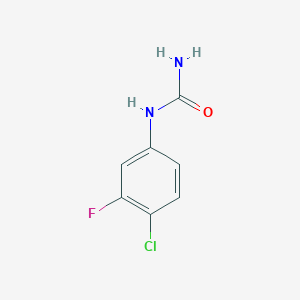

(4-Chloro-3-fluorophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFJFSVJQNUMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Chemistry of 4 Chloro 3 Fluorophenyl Urea and Its Derivatives

Foundational Synthetic Routes to (4-Chloro-3-fluorophenyl)urea

The creation of the this compound scaffold begins with reliable and efficient synthetic methods. These routes are crucial for ensuring a consistent supply of the core structure for further chemical exploration.

The primary and most direct method for synthesizing this compound involves the use of 3-chloro-4-fluoroaniline as a key starting material. This aniline (B41778) derivative serves as a versatile building block in medicinal and materials chemistry. ossila.com

One common approach involves the reaction of 3-chloro-4-fluoroaniline with an isocyanate. For instance, the reaction with a suitable isocyanate in a solvent like tetrahydrofuran (THF) can yield the desired urea (B33335) derivative. mdpi.com This method is widely employed due to its straightforward nature and generally good yields.

The synthesis of the precursor, 3-chloro-4-fluoroaniline, can be achieved through the reduction of 3-chloro-4-fluoronitrobenzene. This reduction can be carried out using various methods, including catalytic hydrogenation with a Pt/C catalyst, which offers high conversion rates and selectivity. google.com An alternative route involves a three-step process starting from 3,4-dichloronitrobenzene, proceeding through fluorine displacement, hydrogenation reduction, and finally salt formation to yield 3-chloro-4-fluoroaniline hydrochloride. google.com

| Starting Material | Key Reagents/Catalysts | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3-chloro-4-fluoronitrobenzene | 1% Pt/C catalyst, H2 | Catalytic Hydrogenation | 3-chloro-4-fluoroaniline | google.com |

| 3,4-dichloronitrobenzene | Fluoride salt, H2, Pd-C | Fluorine displacement, Hydrogenation reduction | 3-chloro-4-fluoroaniline hydrochloride | google.com |

Beyond the direct reaction with isocyanates, other methodologies for urea formation are available and can be adapted for the synthesis of this compound. These alternatives often seek to avoid the use of hazardous reagents like phosgene. nih.gov

One such safer alternative is the use of N,N'-Carbonyldiimidazole (CDI). nih.gov This crystalline solid serves as a phosgene substitute and reacts with amines to form ureas without producing chlorinated byproducts. nih.gov Another approach involves the use of S,S-dimethyl dithiocarbonate, which can react with amines in water to generate urea derivatives in good yields. nih.gov

More recently, microwave-assisted synthesis has emerged as a rapid and efficient method for preparing monosubstituted ureas. mcgill.cachemistryviews.org The reaction of amines with potassium cyanate in the presence of ammonium chloride in water under microwave irradiation provides a fast and high-yielding route to ureas, tolerating a wide range of functional groups. mcgill.cachemistryviews.org

Functionalization and Derivatization Strategies of the this compound Scaffold

The this compound core structure provides a versatile platform for further chemical modification. These derivatization strategies are key to tuning the properties of the final compounds for specific applications.

A primary strategy for derivatization involves the introduction of various substituents on the nitrogen atoms of the urea moiety. This can be achieved by reacting (4-Chloro-3-fluorophenyl)isocyanate with a diverse range of primary or secondary amines. mdpi.comresearchgate.net This approach allows for the systematic exploration of structure-activity relationships by varying the nature of the N-substituent.

For example, a series of N-alkyl substituted urea derivatives have been synthesized and evaluated for their biological activities. researchgate.net Similarly, the reaction of 4-(quinazolin-7-yl)pyridin-2-amine with 3-chloro-4-fluorophenyl isocyanate has been used to prepare a specific N-substituted urea derivative. mdpi.com The synthesis of trifluoromethylcoumarinyl urea derivatives has also been reported, where an amine is reacted with an isocyanate to furnish the target compounds. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| (4-Chloro-3-fluorophenyl)isocyanate | Primary/Secondary Amines | N-Alkyl/Aryl Urea Derivatives | mdpi.comresearchgate.net |

| 4-(quinazolin-7-yl)pyridin-2-amine | 3-chloro-4-fluorophenyl isocyanate | N-(pyridinyl)urea Derivative | mdpi.com |

| Amine-functionalized trifluoromethylcoumarin | Isocyanates | Trifluoromethylcoumarinyl Urea Derivatives | nih.gov |

The urea functionality within the this compound scaffold can participate in cyclization reactions to form various heterocyclic systems. These reactions expand the chemical diversity of the derivatives and can lead to compounds with unique three-dimensional structures.

For instance, acylthiosemicarbazides, which can be derived from urea-related structures, can undergo cyclization in the presence of a base like NaOH to form compounds containing 1,2,4-triazole rings. researchgate.net This demonstrates the potential for the urea moiety to act as a precursor for the construction of more complex heterocyclic frameworks. While direct examples involving this compound are not explicitly detailed in the provided context, the chemical principles of urea cyclization are well-established and applicable.

Modern synthetic techniques offer efficient and novel ways to derivatize the this compound scaffold.

Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation has proven to be a powerful tool for accelerating organic reactions. mcgill.cachemistryviews.org This technique can be applied to the synthesis of various derivatives of this compound, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.gov For example, the synthesis of 1,2,4-triazole-based piperazine amide and urea derivatives has been successfully achieved using microwave assistance. scipublications.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a highly efficient and regioselective method for forming 1,2,3-triazoles. nih.govrsc.org The this compound scaffold can be functionalized with either an azide or an alkyne group, allowing it to be readily coupled with a corresponding reaction partner via CuAAC. nih.govresearchgate.net This strategy provides a powerful tool for creating complex molecules and bioconjugates. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent. nih.gov The use of sustainable solvents like glycerol, deep eutectic solvents, and water is also being explored for CuAAC reactions to improve their environmental footprint. mdpi.com

Role as a Reactant in Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. frontiersin.org Substituted phenylureas, such as this compound, are valuable building blocks in MCRs, particularly for the synthesis of heterocyclic scaffolds which are prevalent in pharmaceuticals.

One of the most notable MCRs involving ureas is the Biginelli reaction . wikipedia.org This reaction classically involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and a urea (or thiourea). redalyc.org When this compound is used in this reaction, it serves as the nitrogen-containing component, providing two nitrogen atoms and a carbonyl group to form the core of a 3,4-dihydropyrimidin-2(1H)-one (DHPM) ring. wikipedia.orgnih.gov The use of N-substituted ureas like this compound allows for the synthesis of N1-aryl-substituted DHPMs, which are of significant interest in medicinal chemistry. organic-chemistry.orgresearchgate.net

The general scheme for this reaction allows for the creation of a diverse library of complex molecules by varying the aldehyde and β-dicarbonyl components. nih.govmdpi.com The resulting dihydropyrimidine derivatives are key structures in various biologically active compounds.

Table 1: The Biginelli Reaction Using this compound

| Reactant Type | Example Compound | Role in Reaction | Resulting Structural Feature |

|---|---|---|---|

| Substituted Urea | This compound | Provides N1 and N3 atoms and the C2 carbonyl of the heterocycle. | N1-Aryl substituted dihydropyrimidine core. |

| Aldehyde | Aromatic or Aliphatic Aldehyde | Provides the C4 carbon and its substituent. | Varied substituent at the 4-position of the ring. |

| 1,3-Dicarbonyl Cmpd. | Ethyl Acetoacetate | Forms the C5-C6 bond and substituents at these positions. | Carboxylate and methyl groups at C5 and C6. |

Chemical Reactivity and Transformation Pathways

The chemical reactivity of the urea functional group (-NH-CO-NH-) is characterized by the interplay between its nucleophilic nitrogen atoms and the electrophilic carbonyl carbon. The lone pairs of electrons on the nitrogen atoms can participate in resonance with the carbonyl group, which delocalizes the electron density and influences the molecule's reactivity.

Key reaction mechanisms include:

Nucleophilic Attack by Nitrogen: The nitrogen atoms of the urea moiety can act as nucleophiles, attacking various electrophiles. This is a fundamental step in many reactions, including the initial step of the Biginelli reaction where the urea nitrogen attacks the aldehyde carbonyl. wikipedia.org

Reactions at the Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.

Addition and Condensation: The urea functionality readily undergoes addition and condensation reactions. In acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. The subsequent loss of a water molecule (condensation) is a common pathway to form cyclic structures.

The presence of chlorine and fluorine atoms on the phenyl ring of this compound significantly modifies its chemical reactivity through electronic effects. Halogens are generally electron-withdrawing through the inductive effect (-I) and weakly electron-donating through the resonance effect (+R).

Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing pull through the sigma bonds of the aromatic ring. This effect decreases the electron density on the phenyl ring and, consequently, on the attached urea nitrogen atom. This reduction in electron density lowers the nucleophilicity of the nitrogen, making it less reactive towards electrophiles compared to an unsubstituted phenylurea.

The net result of these competing effects is a deactivation of the aromatic ring towards electrophilic aromatic substitution and a decrease in the basicity and nucleophilicity of the urea's aryl-substituted nitrogen. The electron-withdrawing nature of the substituents also increases the acidity of the N-H protons, which can influence reaction mechanisms. nih.gov

Table 2: Electronic Effects of Substituents on the Phenyl Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Ring | Impact on Urea Nitrogen |

|---|---|---|---|---|---|

| Fluorine | meta (3) | Strong -I | Weak +R | Deactivating | Decreases nucleophilicity |

| Chlorine | para (4) | Strong -I | Weak +R | Deactivating | Decreases nucleophilicity |

The this compound scaffold is a versatile starting point for synthesizing a wide array of more complex molecules beyond the products of the Biginelli reaction. Its functional groups offer multiple sites for chemical modification.

Synthesis of Fused Heterocycles: The dihydropyrimidine products obtained from the Biginelli reaction can undergo further chemical transformations. For instance, they can serve as intermediates for creating fused heterocyclic systems, such as pyrimido[5,4-c]quinolones, through subsequent cyclization reactions. nih.govmdpi.com

Derivatization of the Urea Moiety: The N-H protons of the urea group can be substituted through reactions with various electrophiles. This allows for the introduction of different functional groups, leading to a library of derivatives with potentially diverse properties. researchgate.net

Cyclocondensation Reactions: Besides the Biginelli reaction, substituted ureas can participate in other cyclocondensation reactions with bifunctional reagents to form different types of five- or six-membered heterocyclic rings.

These transformations demonstrate the utility of this compound as a key intermediate in synthetic chemistry, enabling the construction of diverse and complex molecular frameworks. nih.gov

Structural Elucidation and Conformational Analysis of 4 Chloro 3 Fluorophenyl Urea Systems

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of (4-Chloro-3-fluorophenyl)urea systems is governed by a hierarchy of non-covalent interactions, which collectively guide the assembly of individual molecules into well-defined supramolecular architectures. These interactions, though individually weak, cooperatively determine the crystal packing and, consequently, the material's macroscopic properties.

Hydrogen bonding is a predominant directional force in the crystal packing of urea (B33335) derivatives. The urea moiety, with its two N-H donor groups and one C=O acceptor group, readily forms robust and predictable hydrogen-bonding motifs. In the crystal structures of analogous N,N'-diaryl ureas, a common and highly stable one-dimensional chain motif is frequently observed. This motif is characterized by a bifurcated hydrogen bond where both N-H groups of one molecule interact with the carbonyl oxygen of an adjacent molecule.

For instance, in the crystal structure of the closely related N,N′-Bis(4-chlorophenyl)urea, the two –NH– fragments of one molecule form hydrogen bonds with the C=O fragment of a neighboring molecule, resulting in the formation of a linear hydrogen-bonded chain nih.gov. The N-H···O hydrogen bond distance in this particular structure is 2.845(2) Å nih.gov. This self-complementary hydrogen-bonding pattern is a recurring theme in the crystal engineering of urea-based compounds.

The introduction of halogen atoms, such as chlorine and fluorine, on the phenyl rings can influence the strength and geometry of these hydrogen bonds through electronic effects. These substituents can modulate the acidity of the N-H protons and the basicity of the carbonyl oxygen, thereby fine-tuning the intermolecular interactions.

Table 1: Representative Hydrogen Bond Geometries in Phenylurea Derivatives

| Compound | Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| 1-(2-chlorophenyl)-3-(p-tolyl)urea | N1-H1 | O1 | - | 2.174(2) | - | 149.95(17) |

| 1-(2-chlorophenyl)-3-(p-tolyl)urea | N2-H2A | O1 | - | 2.025(2) | - | 155.40(18) |

| N,N′-Bis(4-chlorophenyl)urea | N-H | O=C | - | - | 2.845(2) | - |

Data for 1-(2-chlorophenyl)-3-(p-tolyl)urea obtained from a 2024 study researchgate.net. Data for N,N′-Bis(4-chlorophenyl)urea from a 2008 study nih.gov. Note: Specific D-H and H···A distances for N,N′-Bis(4-chlorophenyl)urea were not provided in the abstract, only the D···A distance.

The presence of halogen atoms introduces the possibility of halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site. Halogen bonding has emerged as a significant tool in crystal engineering for directing supramolecular assemblies scepscor.org. In the context of this compound, the chlorine and fluorine atoms can participate in various weak interactions, including halogen···halogen and halogen···pi contacts, which further guide the three-dimensional arrangement of the molecules.

The interplay of these weaker interactions with the dominant hydrogen-bonding network leads to complex and often highly organized crystal structures. The specific nature and geometry of these interactions are sensitive to the substitution pattern on the phenyl rings.

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. The predictable and robust nature of the hydrogen-bonding motifs in urea derivatives makes them excellent candidates for crystal engineering studies. By systematically modifying the substituents on the phenyl rings, it is possible to control the supramolecular assembly and, consequently, the physical and chemical properties of the resulting materials.

The halogen atoms in this compound and its derivatives can be strategically utilized to direct the crystal packing. The ability of halogen atoms to participate in a range of intermolecular interactions, including hydrogen bonds and halogen bonds, provides a versatile toolkit for the design of novel supramolecular architectures scepscor.orgresearchgate.net. For example, the introduction of halogen atoms can promote the formation of specific synthons, which are reliable and predictable patterns of intermolecular interactions.

The study of polymorphism, the ability of a compound to crystallize in more than one crystal structure, is also a key aspect of the crystal engineering of these systems. Different polymorphs can exhibit distinct physical properties, and understanding the factors that control their formation is of great scientific and industrial importance. Conformational polymorphism, where different conformers of the same molecule pack into different crystal lattices, is particularly relevant for flexible molecules like N,N'-diaryl ureas nih.gov.

Conformational Preferences and Dynamics of Urea Linkages

In solution and in the solid state, N,N'-diphenylureas generally adopt a trans,trans conformation, which is considered to be the most stable arrangement nih.gov. However, the introduction of substituents on the aryl rings can significantly influence the conformational landscape. For instance, ortho-substituents can induce a twist in the phenyl rings relative to the plane of the urea group, leading to non-planar conformations nih.gov.

The presence of halogen atoms, as in this compound, can affect the conformational preferences through both steric and electronic effects. Intramolecular hydrogen bonding between an ortho-halogen and a urea N-H group can also play a role in stabilizing certain conformations nih.gov. The study of these conformational preferences is crucial, as the three-dimensional shape of the molecule is intimately linked to its ability to interact with biological targets.

Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are employed to investigate the conformational dynamics and rotational barriers of the urea linkage in these systems. Understanding these dynamic processes provides valuable insights into the structure-property relationships of this important class of compounds.

Advanced Applications in Chemical and Materials Sciences

Integration in Functional Materials Development

While direct, extensive research on the integration of (4-Chloro-3-fluorophenyl)urea into functional materials is still an expanding area of investigation, the broader class of diaryl ureas serves as a strong indicator of its potential. Diaryl ureas are known for their ability to form well-ordered structures through hydrogen bonding, a characteristic that is fundamental to the design of functional materials. The presence of chlorine and fluorine atoms on the phenyl ring of this compound can further influence its solid-state packing and intermolecular interactions, potentially leading to materials with tailored electronic and photophysical properties.

The urea (B33335) functional group is a versatile building block in polymer chemistry. The incorporation of this compound into polymer chains, such as in polyureas or poly(urea-urethane)s, could impart specific properties to the resulting materials. These properties might include enhanced thermal stability, specific solubility characteristics, and the ability to self-assemble into ordered domains. Such polymers could find applications in areas like liquid crystals, and specialized coatings. The halogen atoms can also play a crucial role in modifying the refractive index and other optical properties of these materials.

Role in Organic Catalysis and Reaction Promotion

The application of urea derivatives as organocatalysts is a field of growing interest, and this compound presents intriguing possibilities in this domain. The urea moiety is capable of forming multiple hydrogen bonds, acting as both a hydrogen bond donor and acceptor. This dual nature allows it to activate substrates and reagents in a variety of organic reactions.

While specific catalytic applications of this compound are not yet widely reported, the principles of urea-based catalysis suggest its potential utility. For instance, diaryl ureas have been shown to catalyze reactions such as Michael additions, aldol reactions, and Diels-Alder reactions. The electronic effects of the chloro and fluoro substituents on the phenyl ring of this compound could modulate its acidity and hydrogen-bonding strength, thereby fine-tuning its catalytic activity and selectivity for specific transformations. Further research in this area could uncover novel catalytic applications for this compound, contributing to the development of more efficient and environmentally friendly synthetic methodologies.

Supramolecular Chemistry Applications (e.g., Host-Guest Systems, Self-Assembly Principles)

The structure of this compound makes it an excellent candidate for applications in supramolecular chemistry. The key to its utility lies in its capacity for self-assembly and its potential to participate in host-guest interactions. The urea group is a powerful motif for directing self-assembly through the formation of robust one-dimensional hydrogen-bonding arrays.

The halogen atoms on the phenyl ring introduce the possibility of halogen bonding, an increasingly recognized non-covalent interaction that can be used to control the assembly of molecules in the solid state and in solution. The interplay between hydrogen bonding from the urea group and potential halogen bonding from the chloro and fluoro substituents could lead to the formation of complex and well-defined supramolecular architectures, such as tapes, sheets, and three-dimensional networks.

In the context of host-guest chemistry, the aromatic rings and the urea functionality of this compound can interact with various guest molecules through π-π stacking, hydrogen bonding, and halogen bonding. This could enable its use in the design of molecular receptors for the selective recognition and binding of specific ions or small organic molecules. Such systems are fundamental to the development of sensors, separation technologies, and drug delivery systems.

Design of Chemical Probes for Molecular Recognition

The ability of diaryl ureas to engage in specific and directional non-covalent interactions makes them valuable scaffolds for the design of chemical probes for molecular recognition. These probes are essential tools for studying biological processes and for the development of diagnostic agents.

The this compound moiety can serve as a recognition element that binds to specific sites on biomolecules, such as enzymes or receptors. The urea group can mimic the interactions of peptide backbones, while the substituted phenyl ring can engage in hydrophobic and halogen-bonding interactions within protein binding pockets.

Structure Activity Relationship Sar Studies in a Chemical Context

Correlating Structural Modifications with Chemical Reactivity and Stability

The reactivity and stability of (4-Chloro-3-fluorophenyl)urea are intrinsically linked to its molecular architecture. Modifications to this structure, even subtle ones, can lead to significant changes in its chemical properties. The urea (B33335) functional group is a key determinant of its reactivity, being susceptible to reactions such as hydrolysis. The stability of phenylurea compounds is also influenced by thermal stress, with decomposition often occurring at elevated temperatures.

To illustrate the impact of structural modifications on stability, the following table summarizes the melting points of various substituted phenylurea derivatives, providing a comparative view of their thermal stability.

| Compound | Substituents on Phenyl Ring | Melting Point (°C) | Reference |

|---|---|---|---|

| 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(3-fluorophenyl)urea | 3-Fluoro | 181 | nih.gov |

| 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(3-chlorophenyl)urea | 3-Chloro | 133 | nih.gov |

| 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(4-fluorophenyl)urea | 4-Fluoro | Not Specified | nih.gov |

| 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(4-chloro-3-fluorophenyl)urea | 4-Chloro, 3-Fluoro | 93-94 | nih.gov |

Impact of Halogenation and Substituent Placement on Molecular Properties and Interactions

The presence and positioning of halogen atoms on the phenyl ring of this compound profoundly influence its molecular properties and intermolecular interactions. The chlorine atom at the 4-position and the fluorine atom at the 3-position exert distinct electronic effects that modulate the electron density distribution across the aromatic ring and the urea functionality. These electronic effects, in turn, govern the nature and strength of non-covalent interactions that the molecule can engage in, such as hydrogen bonding and halogen bonding.

The Hammett equation provides a quantitative framework for understanding the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, quantifies the electron-donating or electron-withdrawing nature of a substituent. While specific Hammett constants for the combined 3-fluoro-4-chloro substitution pattern are not detailed in the provided search results, the individual contributions of fluorine and chlorine are well-established. Both are electron-withdrawing groups, which can impact the reactivity of the urea moiety.

In the solid state, halogenated phenylurea derivatives often exhibit a rich variety of intermolecular interactions that dictate their crystal packing. X-ray crystallographic studies of related compounds have revealed the importance of hydrogen bonds involving the urea N-H groups and the carbonyl oxygen. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. These interactions, along with π-π stacking of the aromatic rings, play a crucial role in the formation and stability of the crystal lattice beilstein-journals.orgresearchgate.net. For instance, in the crystal structures of N-(2-halophenyl)quinolin-2-one derivatives, intermolecular halogen–π interactions were observed, leading to the formation of homochiral layered polymers beilstein-journals.org.

The following table summarizes the key molecular properties influenced by halogenation and substituent placement in phenylurea derivatives.

| Property | Impact of Halogenation and Substituent Placement | Key Interactions | Reference |

|---|---|---|---|

| Electronic Effects | Modulation of electron density on the aromatic ring and urea group. Both fluorine and chlorine are electron-withdrawing. | Inductive and resonance effects. | nih.gov |

| Intermolecular Hydrogen Bonding | The urea moiety provides strong hydrogen bond donors (N-H) and an acceptor (C=O), leading to the formation of robust supramolecular structures. | N-H···O=C | researchgate.net |

| Halogen Bonding | The chlorine and fluorine atoms can act as halogen bond donors, interacting with Lewis bases. | C-X···π (X = Cl, F) | beilstein-journals.org |

| Crystal Packing | The interplay of hydrogen bonding, halogen bonding, and π-π stacking directs the three-dimensional arrangement of molecules in the solid state. | Various non-covalent interactions. | mdpi.comrsc.org |

Mechanistic Insights from SAR Analysis on Chemical Transformations

Understanding the mechanisms of chemical transformations is a central goal of chemical research. SAR analysis of this compound and related compounds can provide valuable insights into the pathways through which they react. While specific mechanistic studies on this compound are limited in the available literature, general principles of phenylurea reactivity can be applied.

The hydrolysis of phenylureas, for example, can proceed through different mechanisms depending on the reaction conditions. The Hammett equation can be a useful tool to probe the mechanism of such reactions. A linear correlation between the logarithm of the reaction rate constants and the Hammett substituent constants (a Hammett plot) suggests a consistent mechanism across a series of substituted compounds. The slope of this plot, the reaction constant (ρ), provides information about the charge development in the transition state of the rate-determining step nih.govnih.gov. For instance, a positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents, suggesting the buildup of negative charge in the transition state.

The thermal decomposition of phenylureas also offers a window into their reaction mechanisms. Studies on adamantyl-containing ureas have shown that thermal stress can lead to the cleavage of the C-N bonds of the urea linkage, forming isocyanates and amines nih.gov. This suggests a retro-addition type of mechanism. The specific substituents on the phenyl ring would be expected to influence the rate of this decomposition by altering the stability of the potential intermediates and transition states.

The following table outlines potential chemical transformations of phenylureas and the mechanistic insights that can be gained from SAR studies.

| Chemical Transformation | Potential Mechanism | SAR Insights | Reference |

|---|---|---|---|

| Hydrolysis | Nucleophilic attack on the carbonyl carbon, followed by elimination. The exact mechanism can be pH-dependent. | The electronic nature of the phenyl ring substituents can influence the electrophilicity of the carbonyl carbon and the stability of intermediates. Hammett analysis can elucidate the charge distribution in the transition state. | nih.govnih.gov |

| Thermal Decomposition | Cleavage of the C-N bonds of the urea group to form an isocyanate and an amine. | Substituents on the phenyl ring can affect the bond dissociation energies and the stability of the resulting fragments. | nih.gov |

Rational Design of Novel Chemical Scaffolds Based on Established SAR Principles

A thorough understanding of the SAR of this compound provides a solid foundation for the rational design of novel chemical scaffolds with tailored properties. By systematically modifying the structure and observing the resulting changes in chemical reactivity, stability, and intermolecular interactions, chemists can develop new molecules with desired functionalities. The diarylurea motif is considered a "privileged" scaffold in medicinal chemistry due to its favorable drug-like characteristics and its ability to form key interactions with biological targets nih.gov. This same scaffold can be exploited in the design of new materials and chemical probes.

For instance, the ability of the urea group to form strong and directional hydrogen bonds can be harnessed to create self-assembling supramolecular structures. By tuning the electronic properties of the phenyl rings through different substitution patterns, the strength and geometry of these hydrogen bonds can be modulated, leading to the formation of materials with different properties. The introduction of specific functional groups can also be used to direct the assembly process or to introduce new functionalities into the final material.

The design of new chemical probes is another area where the SAR of this compound can be applied. By understanding how structural modifications affect the reactivity of the molecule, it is possible to design probes that can selectively react with specific targets. For example, by incorporating a reactive group at a specific position on the phenylurea scaffold, a probe could be designed to covalently label a particular protein or enzyme. The halogen substituents could also be utilized as handles for further chemical modification or as reporters in certain analytical techniques.

The following table provides examples of how SAR principles derived from this compound can guide the design of novel chemical scaffolds.

| Design Goal | SAR-Guided Strategy | Potential Application | Reference |

|---|---|---|---|

| Enhanced Thermal Stability | Introduce substituents that increase intermolecular forces and crystal lattice energy, such as those that promote strong hydrogen or halogen bonding. | Development of robust materials for high-temperature applications. | nih.gov |

| Tunable Chemical Reactivity | Vary the electronic nature of the substituents on the phenyl ring to modulate the reactivity of the urea group or other functional groups. | Creation of chemical probes with controlled reactivity for specific targets. | nih.gov |

| Controlled Supramolecular Assembly | Utilize the directional nature of hydrogen and halogen bonds to guide the self-assembly of molecules into specific architectures. | Design of functional materials such as gels, liquid crystals, or porous solids. | researchgate.netnih.gov |

| Novel Ligands for G-quadruplexes | Use the diarylurea scaffold as a planar core for efficient G-tetrad overlap, with side chains to enhance potency and selectivity. | Development of therapeutic agents targeting G-quadruplex DNA structures. | nih.gov |

Q & A

Q. What are the common synthetic routes for preparing (4-Chloro-3-fluorophenyl)urea, and what factors influence reaction yields?

Methodological Answer: Synthesis typically involves reacting substituted phenyl carbamates with amines under catalytic conditions. For example, phenyl carbamate intermediates (e.g., 4-chloro-3-(trifluoromethyl)phenyl carbamate) can react with aminophenols in acetonitrile using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base catalyst at reflux (~65°C) . Key factors affecting yields include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.

- Catalyst efficiency : DABCO accelerates carbamate-amine coupling by deprotonation.

- Temperature control : Reflux ensures sufficient energy for intermediate formation without decomposition.

Q. How is the crystal structure of this compound derivatives determined using X-ray crystallography?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. For example, derivatives like 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone are analyzed with parameters:

- Data collection : Monochromatic radiation (Mo-Kα, λ = 0.71073 Å), T = 290 K.

- Refinement : Programs like SHELXL (SHELX suite) refine structures with R-factors < 0.06, leveraging constraints for thermal motion and bond lengths .

- Key metrics : Dihedral angles between aromatic rings (e.g., 80.4° in ) reveal conformational preferences.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : H/C NMR identifies substituent patterns (e.g., aromatic protons at δ 6.8–7.5 ppm).

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHClFNO: calc. 285.05, obs. 285.06).

- IR spectroscopy : Urea carbonyl stretches appear at ~1640–1680 cm .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Screen derivatives against biological targets (e.g., enzymes in ) using PubChem 3D conformers (InChIKey: LZYWZSIRXROTMZ-UHFFFAOYSA-N) .

- Solvent modeling : COSMO-RS simulations optimize solvent selection for synthesis or crystallization.

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings in structural analysis?

Methodological Answer:

- Multi-method validation : Cross-check NMR-derived torsion angles with X-ray dihedral angles (e.g., reports 80.4° for isoquinoline-phenyl alignment).

- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility not captured in static crystal structures.

- Refinement software : SHELXL’s TWIN/BASF commands address twinning or disorder in crystallographic data .

Q. How to design cytotoxicity assays for evaluating this compound derivatives?

Methodological Answer:

- MTT assay protocol :

- Treat cell lines (e.g., HeLa, MCF-7) with derivatives (1–100 μM, 48h).

- Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubate (4h).

- Measure formazan absorbance at 570 nm to quantify viability .

- Dose-response analysis : Fit IC values using nonlinear regression (e.g., GraphPad Prism).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.